molecular formula C10H11ClO2 B2957283 4-(3-chlorophenyl)butanoic Acid CAS No. 22991-05-5

4-(3-chlorophenyl)butanoic Acid

Cat. No.: B2957283
CAS No.: 22991-05-5
M. Wt: 198.65
InChI Key: UKSCUPNTXJMPCO-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of butanoic acid, where a 3-chlorophenyl group is attached to the fourth carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)butanoic acid typically involves the reaction of 3-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(3-chlorophenyl)butanone or this compound.

    Reduction: Formation of 4-(3-chlorophenyl)butanol or 4-(3-chlorophenyl)butane.

    Substitution: Formation of 4-(3-methoxyphenyl)butanoic acid or other substituted derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the 3-chlorophenyl group can enhance binding affinity to certain molecular targets, influencing pathways involved in inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)butanoic acid
  • 4-(2-Chlorophenyl)butanoic acid
  • 3-(4-Chlorophenyl)butanoic acid

Comparison: 4-(3-Chlorophenyl)butanoic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSCUPNTXJMPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 300 ml round-bottomed flask equipped with magnetic stirrer and reflux condenser was charged 23.7 g of 87% potassium hydroxide and 150 ml of diethyleneglycol, with stirring, 23 g of 3-(3-chlorobenzoyl)propionic acid was added followed by 24 g of 85% hydrazine. The mixture was heated to reflux for 2 hours when 50 ml of solvent was azeotroped off into a Dean-Stark trap. The reaction was refluxed for an additional 2 hours, cooled, and poured into 500 g of ice with 50 ml of con. hydrochloric acid. A white precipitate was formed which was extracted into 400 ml of ethyl ether, and washed with 100 ml of water and 100 ml of saturated sodium chloride solution. The ether extract was dried over anhydrous magnesium sulfate, filtered, and stripped to yield 19.5 g of product as a white solid.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
50 mL
Type
reactant
Reaction Step Four

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